molecular formula C7H14N2 B1613023 2,6-Diazaspiro[3.5]nonane CAS No. 885482-15-5

2,6-Diazaspiro[3.5]nonane

Cat. No. B1613023
CAS RN: 885482-15-5
M. Wt: 126.2 g/mol
InChI Key: IQBNSQTZCBFXGL-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.5]nonane is a chemical compound with the molecular formula C7H14N2 . It is also known as 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester . This compound is often used as a building block in medicinal chemistry .


Synthesis Analysis

The synthesis of 2,6-Diazaspiro[3.5]nonane and its analogs has been described in various studies . These compounds are often synthesized as orthogonally protected analogs, which serve as versatile building blocks in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 2,6-Diazaspiro[3.5]nonane consists of a spirocyclic amine . The ChemSpider database provides more details about its structure .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Diazaspiro[3.5]nonane are not detailed in the search results, it’s worth noting that this compound is often used as a building block in the synthesis of various medicinal compounds .

Safety And Hazards

The safety data sheets for 2,6-Diazaspiro[3.5]nonane suggest that it should be handled with care. Contact with skin and eyes should be avoided, and suitable protective clothing should be worn when handling this compound .

Future Directions

Given the use of 2,6-Diazaspiro[3.5]nonane as a building block in medicinal chemistry, future research may continue to explore its potential applications in the development of new therapeutic compounds . Additionally, new methods for its synthesis, particularly those that are more efficient or environmentally friendly, may also be a focus of future research .

properties

IUPAC Name

2,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7(4-8-3-1)5-9-6-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBNSQTZCBFXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630913
Record name 2,6-Diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diazaspiro[3.5]nonane

CAS RN

885482-15-5
Record name 2,6-Diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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